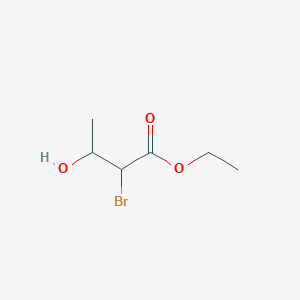

Ethyl 2-bromo-3-hydroxybutanoate

Description

Significance of Ethyl 2-bromo-3-hydroxybutanoate as a Versatile Chiral Synthon

This compound stands out as a particularly useful chiral synthon. A chiral synthon is a stereochemically pure or enriched building block used to introduce a specific stereocenter into a target molecule. The presence of two adjacent stereocenters in this compound (at the C2 and C3 positions) makes it a powerful tool for asymmetric synthesis, allowing for the creation of specific stereoisomers of more complex molecules. For instance, chiral β-hydroxy esters are valuable intermediates in the synthesis of various pharmaceuticals. researchgate.net The ability to selectively prepare different stereoisomers of this compound is therefore of paramount importance.

Contextualization within Halogenated Organic Intermediates for Stereocontrolled Synthesis

Halogenated organic intermediates are fundamental in stereocontrolled synthesis due to the ability of the halogen atom to act as both a leaving group in nucleophilic substitution reactions and a handle for further functionalization. The bromine atom in this compound can be displaced or involved in various coupling reactions, while the hydroxyl group can be protected, oxidized, or used to direct subsequent reactions. This dual functionality, combined with the stereochemical information embedded in the molecule, allows for precise control over the three-dimensional arrangement of atoms in the final product. The stereocontrolled synthesis of α-halo-α,β-unsaturated esters, which can be derived from α-bromo-β-hydroxy esters, highlights their importance as versatile intermediates. nih.gov

Overview of Stereochemical Challenges and Opportunities in β-Hydroxy-α-halo Systems

The synthesis of β-hydroxy-α-halo systems like this compound presents both challenges and opportunities. The primary challenge lies in controlling the relative and absolute stereochemistry of the two adjacent stereocenters. Different synthetic methods may lead to the formation of either syn or anti diastereomers.

| Diastereomer | Description |

| syn | The substituents on the adjacent stereocenters are on the same side of the carbon backbone. |

| anti | The substituents on the adjacent stereocenters are on opposite sides of the carbon backbone. |

Numerous synthetic strategies have been developed to address this challenge. The Reformatsky reaction, which involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc, is a classic method for preparing β-hydroxy esters. testbook.compw.livebyjus.comnrochemistry.comwikipedia.org Diastereoselective reductions of α-bromo-β-keto esters are another powerful approach to access specific stereoisomers of α-bromo-β-hydroxy esters. researchgate.netdocumentsdelivered.com These methods often employ chiral auxiliaries or catalysts to induce high levels of stereoselectivity.

Furthermore, biocatalytic methods, utilizing enzymes such as ketoreductases, have emerged as highly effective for the stereoselective reduction of β-keto esters to produce chiral β-hydroxy esters with high enantiomeric excess. nih.govnih.govelsevierpure.comresearchgate.net These enzymatic approaches offer an environmentally friendly alternative to traditional chemical methods. researchgate.net

The ability to selectively synthesize all four possible stereoisomers of this compound opens up a vast landscape of synthetic possibilities, enabling the construction of a diverse range of complex target molecules with a high degree of stereochemical precision.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62317-34-4 |

|---|---|

Molecular Formula |

C6H11BrO3 |

Molecular Weight |

211.05 g/mol |

IUPAC Name |

ethyl 2-bromo-3-hydroxybutanoate |

InChI |

InChI=1S/C6H11BrO3/c1-3-10-6(9)5(7)4(2)8/h4-5,8H,3H2,1-2H3 |

InChI Key |

OXNJTHYNYAMYOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Bromo 3 Hydroxybutanoate

Stereoselective Bromohydroxylation of α,β-Unsaturated Esters

The addition of a bromine and a hydroxyl group across the double bond of an α,β-unsaturated ester, such as ethyl crotonate, is a direct and common method for synthesizing ethyl 2-bromo-3-hydroxybutanoate. The stereochemical outcome of this reaction is of paramount importance and has been the focus of significant research.

Direct Halogenation Protocols (e.g., N-bromosuccinimide mediated reactions)

A straightforward and widely used method for the synthesis of this compound involves the use of N-bromosuccinimide (NBS) as a bromine source in the presence of water. In a typical procedure, ethyl crotonate is treated with NBS in a solvent system like dioxane and water. prepchem.com The reaction is generally initiated at a low temperature (0°C) and then allowed to proceed at room temperature for an extended period. prepchem.com The mechanism involves the electrophilic attack of bromine on the double bond, followed by the nucleophilic attack of water.

A specific laboratory preparation involves slowly adding 15 g of N-bromosuccinimide to a mixture of 10 g of ethyl crotonate, 40 ml of dioxane, and 60 ml of water at 0°C. prepchem.com After the addition is complete, the mixture is stirred for 17 hours at room temperature. prepchem.com The product is then extracted with ether and purified. prepchem.com

Regiochemical and Diastereochemical Control in Electrophilic Additions

The electrophilic addition of bromine and a nucleophile (in this case, water from the solvent) to an α,β-unsaturated ester like ethyl crotonate results in the formation of two new stereocenters. The regiochemistry of the addition is typically governed by the electronic nature of the starting material, with the electrophilic bromine adding to the α-carbon and the nucleophilic water attacking the β-carbon.

The diastereoselectivity of the bromohydroxylation of α,β-unsaturated esters can be influenced by various factors, including the reaction conditions and the nature of the substrate. The formation of syn and anti diastereomers is possible, and controlling this aspect is a key challenge in these syntheses.

Alternative Synthetic Routes via Functional Group Interconversions

Besides the direct bromohydroxylation of unsaturated esters, this compound can be synthesized through the modification of other readily available starting materials. These functional group interconversion strategies offer alternative pathways to the target molecule.

Derivatization from Butanoic Acid Precursors

One potential, though less direct, route involves the derivatization of butanoic acid precursors. For instance, (S)-(+)-ethyl 3-hydroxybutanoate can be synthesized with high enantiomeric excess through the yeast reduction of ethyl acetoacetate. orgsyn.orgorgsyn.orgethz.ch This chiral hydroxy ester could then, in principle, undergo a stereoselective bromination at the C2 position. However, controlling the regioselectivity and stereoselectivity of such a transformation would be a significant challenge.

Another approach could start from a bromo-substituted butanoic acid derivative. For example, 2-bromo-3-methylbutanoyl bromide can be esterified with anhydrous ethyl alcohol to produce ethyl 2-bromo-3-methylbutanoate. prepchem.com While this specific example does not yield the desired 3-hydroxy functionality, it illustrates the general principle of building the target molecule from a butanoic acid framework.

Conversion from Other Halogenated or Hydroxylated Esters

The synthesis of this compound can also be envisioned through the interconversion of other halogenated or hydroxylated esters. This could involve, for example, the introduction of a hydroxyl group into a pre-existing bromo ester or the replacement of another halogen with a hydroxyl group.

Asymmetric Synthesis of Enantiopure this compound

The asymmetric synthesis of this compound is centered on methodologies that can precisely control the three-dimensional arrangement of the bromo and hydroxyl groups at the C2 and C3 positions, respectively. The primary approaches to achieve this are substrate-controlled methods using chiral auxiliaries and reagent-controlled methods involving chiral catalysts.

Chiral Auxiliary-Based Strategies

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comnumberanalytics.comwikipedia.org After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.org This strategy is highly effective for creating stereocenters in acyclic systems.

A plausible and well-precedented strategy for synthesizing enantiopure this compound involves the asymmetric aldol (B89426) addition of a chiral enolate derived from a bromoacetyl unit. Evans' oxazolidinone auxiliaries are particularly effective for this purpose, offering high levels of diastereoselectivity in aldol reactions. wikipedia.org

The proposed synthetic sequence would be as follows:

Acylation: A chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with bromoacetyl bromide to form the corresponding N-(bromoacetyl)oxazolidinone.

Enolate Formation: The N-acyl-oxazolidinone is treated with a Lewis acid, such as dibutylboron triflate, and a hindered base like diisopropylethylamine. This generates a specific (Z)-enolate, which is stabilized and rendered chiral by the auxiliary. wikipedia.org

Asymmetric Aldol Addition: The chiral boron enolate is then reacted with acetaldehyde (B116499) at low temperatures. The steric bulk and defined conformation of the auxiliary-enolate complex direct the acetaldehyde to approach from a specific face, thereby controlling the absolute stereochemistry of the two newly formed stereocenters (C2 and C3).

Auxiliary Cleavage: The resulting aldol adduct is treated with a nucleophile, such as sodium ethoxide in ethanol, to cleave the chiral auxiliary and furnish the desired this compound ester in high diastereomeric and enantiomeric purity.

This approach is powerful as it establishes both the α-bromo and β-hydroxy stereocenters in a single, highly controlled step. The predictability of the stereochemical outcome is a key advantage of using well-established chiral auxiliaries like Evans' oxazolidinones.

| Chiral Auxiliary | Typical Substrate Class | Reaction Type | Reported Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Evans' Oxazolidinones | Acyl-oxazolidinones | Aldol Addition | >99:1 d.r. |

| Camphorsultam | N-Acyl-camphorsultams | Aldol Addition | >95:5 d.r. |

| (S)-4-benzyl-2-oxazolidinone | N-Acyl-oxazolidinones | Aldol Addition | Up to 99% e.e. |

| (R)-Pantolactone | Ester derivatives | Alkylation | 95% e.e. numberanalytics.com |

Organocatalytic and Metal-Catalyzed Asymmetric Syntheses

In contrast to substrate-based control, catalytic asymmetric methods utilize small amounts of a chiral catalyst to generate an enantiopure product. These methods are often more atom-economical and appealing for industrial-scale synthesis.

Organocatalytic Approaches: Organocatalysis employs small, metal-free organic molecules to catalyze chemical transformations. A potential route to this compound is the asymmetric bromohydroxylation of ethyl crotonate. In this scenario, a chiral organocatalyst would activate the substrate and facilitate the stereoselective addition of a bromine atom and a hydroxyl group across the double bond. For instance, chiral aminocatalysts or phosphoric acids could be envisioned to generate a chiral intermediate that reacts with an electrophilic bromine source (like N-bromosuccinimide) and water in a stereocontrolled manner. While highly developed for other transformations, the direct asymmetric bromohydroxylation of α,β-unsaturated esters remains a challenging area.

Metal-Catalyzed Approaches: Transition metal complexes featuring chiral ligands are powerful catalysts for a wide array of asymmetric reactions. A viable metal-catalyzed route to this compound would be the asymmetric bromohydroxylation of ethyl crotonate. This reaction could be catalyzed by a chiral transition metal complex (e.g., based on ruthenium, osmium, or copper) that coordinates to the olefin. The chiral ligand environment would then differentiate the two faces of the double bond, directing the attack of the bromine and hydroxyl sources to create the product with high enantioselectivity. This approach is analogous to the highly successful Sharpless Asymmetric Dihydroxylation and Aminohydroxylation reactions, although a direct catalytic asymmetric bromohydroxylation with comparable efficiency has yet to be fully realized.

Another potential metal-catalyzed strategy involves the dynamic kinetic resolution of a racemic starting material, such as racemic ethyl 2-bromo-3-oxobutanoate. A chiral ruthenium catalyst, for example, could be used for the asymmetric hydrogenation of the ketone, selectively producing one of the four possible diastereomers of this compound. nih.gov

| Catalyst Type | Example Catalyst/Ligand | Transformation | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Organocatalyst | Cinchona Alkaloid Derivatives | Asymmetric Halogenation | Often >90% e.e. |

| Organocatalyst | Proline Derivatives | Asymmetric Aldol Reaction | Up to 99% e.e. |

| Metal Catalyst | Ru-BINAP Complexes | Asymmetric Hydrogenation | >98% e.e. |

| Metal Catalyst | Sharpless Ligands (with OsO₄) | Asymmetric Dihydroxylation | >99% e.e. |

Reactivity and Mechanistic Pathways of Ethyl 2 Bromo 3 Hydroxybutanoate

Nucleophilic Substitution Reactions at the α-Carbon (C2)

The presence of a bromine atom at the α-position to the ester carbonyl group makes the C2 carbon highly susceptible to nucleophilic attack. This reactivity is central to the utility of ethyl 2-bromo-3-hydroxybutanoate in the synthesis of various important organic molecules.

Amination Reactions: Formation of α-Amino-β-hydroxy Esters (e.g., with Aniline)

The reaction of this compound with amines provides a direct route to α-amino-β-hydroxy esters, which are important structural motifs in many biologically active compounds, including amino acids and peptide fragments. The reaction with a primary amine, such as aniline, proceeds via a standard SN2 mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic α-carbon and displacing the bromide ion as the leaving group.

The stereochemical outcome of this reaction is a critical consideration. Due to the SN2 nature of the reaction, an inversion of configuration at the α-carbon is typically observed. The diastereoselectivity of the reaction can be influenced by various factors, including the nature of the solvent and the presence of additives. For instance, the formation of hydrogen bonds between the hydroxyl group and the solvent or other reagents can influence the conformational preferences of the starting material and the transition state, thereby affecting the facial selectivity of the nucleophilic attack.

Oxygen and Sulfur Nucleophile Mediated Substitutions

Similar to amination, the α-bromo group can be readily displaced by oxygen and sulfur nucleophiles. The use of oxygen nucleophiles, such as alkoxides or hydroxides, can lead to the formation of α-hydroxy-β-hydroxy esters or can promote epoxide formation through intramolecular cyclization (see section 3.1.3).

Sulfur nucleophiles, being generally more potent than their oxygen counterparts due to their higher polarizability and lower solvation energy, react readily with this compound. For example, reaction with thiols in the presence of a base affords α-thio-β-hydroxy esters. A particularly useful reaction involves the use of thiourea (B124793). The initial SN2 reaction between this compound and thiourea forms an isothiouronium salt. Subsequent intramolecular cyclization, often promoted by heating or the addition of a base, can lead to the formation of 2-aminothiazole (B372263) derivatives, which are prevalent in many pharmaceutical compounds. researchgate.netresearchgate.netderpharmachemica.comnih.gov

Intramolecular Cyclization Pathways (e.g., Lactone and Aziridine Formation)

The bifunctional nature of this compound allows for intramolecular reactions to form cyclic structures. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon bearing the bromine atom in an intramolecular SN2 reaction. This process leads to the formation of a three-membered cyclic ether, an epoxide, specifically ethyl 2,3-epoxybutanoate. The stereochemistry of the starting material dictates the stereochemistry of the resulting epoxide.

Alternatively, if the ester group is hydrolyzed to a carboxylic acid, intramolecular cyclization can occur to form a β-lactone. This reaction is typically promoted by conditions that facilitate both hydrolysis of the ester and subsequent intramolecular nucleophilic attack of the carboxylate on the α-carbon.

The synthesis of aziridines, three-membered nitrogen-containing heterocycles, from this compound can be envisioned through a multi-step sequence. First, the bromo group is displaced by an azide (B81097) nucleophile (e.g., sodium azide) via an SN2 reaction to give ethyl 2-azido-3-hydroxybutanoate. masterorganicchemistry.com Subsequent reduction of the azide group to an amine, followed by activation of the hydroxyl group (e.g., by converting it to a good leaving group like a tosylate) and intramolecular cyclization under basic conditions, would lead to the formation of an aziridine-2-carboxylate.

Transformations Involving the β-Hydroxyl Group (C3)

The hydroxyl group at the C3 position offers another site for chemical modification, further expanding the synthetic utility of this compound.

Protection and Deprotection Strategies for the Hydroxyl Moiety

In many synthetic sequences, it is necessary to protect the β-hydroxyl group to prevent its interference with reactions targeting other parts of the molecule. A common and effective method for protecting alcohols is the formation of silyl (B83357) ethers. For example, reaction of this compound with a silylating agent such as tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) affords the corresponding tert-butyldimethylsilyl ether. pharmaffiliates.comnih.gov This protecting group is robust under a variety of reaction conditions but can be selectively removed when needed, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). Other silyl ethers, such as those derived from triethylsilane (TES) or tert-butyldiphenylsilane (TBDPS), can also be employed, offering different levels of stability and ease of cleavage.

| Protecting Group | Reagents for Protection | Reagents for Deprotection |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | TBAF, THF |

| Triethylsilyl (TES) | TESCl, Pyridine (B92270) | HF, Acetonitrile |

| tert-Butyldiphenylsilyl (TBDPS) | TBDPSCl, Imidazole, DMF | TBAF, THF |

Oxidation Reactions to α-Halo-β-keto Esters

The secondary hydroxyl group at the C3 position can be oxidized to a ketone, yielding an α-halo-β-keto ester. These products are valuable synthetic intermediates, for example, in the synthesis of heterocyclic compounds. Several methods are available for this transformation, with the choice of oxidant often depending on the sensitivity of the substrate and the desired reaction scale.

The Swern oxidation is a mild and widely used method that employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction proceeds at low temperatures, typically around -78 °C, which helps to minimize side reactions.

Another powerful and mild oxidizing agent is the Dess-Martin periodinane (DMP) . rsc.orgwikipedia.orgsigmaaldrich.comorganic-chemistry.orgchemistrysteps.com This hypervalent iodine reagent allows for the efficient oxidation of alcohols to ketones at room temperature in chlorinated solvents like dichloromethane. DMP is known for its high chemoselectivity and tolerance of a wide range of functional groups.

| Oxidation Method | Key Reagents | Typical Conditions |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | CH₂Cl₂, -78 °C to rt |

| Dess-Martin Oxidation | Dess-Martin Periodinane | CH₂Cl₂, rt |

Esterification and Etherification of the β-Hydroxyl Moiety

The presence of a secondary hydroxyl group at the β-position allows for conventional esterification and etherification reactions. These transformations are crucial for protecting the hydroxyl group or for introducing new functional moieties into the molecule.

Esterification: The hydroxyl group can be acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base to yield the corresponding esters. For instance, reaction with acetyl chloride in the presence of a non-nucleophilic base like pyridine would yield ethyl 2-bromo-3-acetoxybutanoate. The reaction proceeds through a nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent.

Etherification: Etherification of the β-hydroxyl group can be achieved under various conditions. For example, the Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base like sodium hydride to form an alkoxide, followed by reaction with an alkyl halide, can be employed to form ethers. The choice of base and solvent is critical to avoid competing elimination reactions.

Reactions at the Ester Carbonyl

The ester functional group in this compound is susceptible to nucleophilic acyl substitution reactions.

Saponification, the hydrolysis of the ester under basic conditions, yields the corresponding carboxylate salt. prepchem.com Treatment of this compound with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by acidic workup, will produce 2-bromo-3-hydroxybutanoic acid. The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, leading to a tetrahedral intermediate which then collapses to expel the ethoxide leaving group.

Acid-catalyzed hydrolysis can also be employed to convert the ester back to the carboxylic acid. This reaction is typically carried out by heating the ester in the presence of a strong acid, such as sulfuric acid, in an aqueous medium. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. For example, reacting the ethyl ester with methanol (B129727) in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would lead to the formation of mthis compound and ethanol. This equilibrium reaction is often driven to completion by using a large excess of the reactant alcohol or by removing the alcohol product (ethanol in this case) as it is formed. There are some indications that ethyl 3-hydroxybutanoate may undergo transesterification-oligomerization upon standing at room temperature, suggesting that the corresponding bromo-derivative should be stored under refrigerated conditions. orgsyn.org

Elimination Reactions: Formation of α,β-Unsaturated Esters and Other Products

The presence of a bromine atom at the α-position and a hydroxyl group at the β-position makes this compound a prime candidate for elimination reactions to form α,β-unsaturated esters. organic-chemistry.org These reactions can proceed through different mechanisms, primarily E1 or E2, depending on the reaction conditions. libretexts.orglibretexts.org

Under strongly basic conditions, an E2 mechanism is favored, where a base abstracts a proton from the carbon adjacent to the hydroxyl group (the γ-carbon is not suitably positioned for a standard 1,2-elimination), while the bromine atom is eliminated. However, the more common and synthetically useful elimination involves the hydroxyl group. Dehydration of the β-hydroxyl group can be achieved under acidic conditions to form ethyl 2-bromo-2-butenoate.

A more controlled method for forming α,β-unsaturated esters involves a two-step process: activation of the hydroxyl group followed by elimination. For instance, the hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, and then treated with a non-nucleophilic base to induce elimination. Stereoselective β-elimination of diastereomeric mixtures of 2-bromo-3-hydroxyesters can be achieved using unactivated manganese and trimethylsilyl (B98337) chloride to yield (E)-α,β-unsaturated esters with high diastereoselectivity. organic-chemistry.org

| Reagent/Condition | Product | Mechanism |

| Strong Base (e.g., KOH in ethanol) | Propene | E2 Elimination libretexts.org |

| Acid (e.g., H₂SO₄, heat) | Ethyl 2-bromo-2-butenoate | E1/E2 Dehydration |

| 1. TsCl, pyridine 2. DBU | Ethyl crotonate | E2 Elimination |

| Mn, TMSCl | (E)-α,β-unsaturated esters | Stereoselective β-elimination organic-chemistry.org |

Organometallic Reactions and Cross-Coupling Methodologies for Carbon-Carbon Bond Formation

The carbon-bromine bond in this compound is a key site for the formation of new carbon-carbon bonds through organometallic reactions and cross-coupling methodologies.

Grignard Reagent Formation and Subsequent Reactions: While the direct formation of a Grignard reagent from this compound is complicated by the presence of the acidic hydroxyl group and the ester carbonyl, protection of these functional groups would allow for the formation of the corresponding Grignard reagent. This organomagnesium compound could then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Organocuprate Reactions: The reaction of the α-bromo ester with lithium dialkylcuprates (Gilman reagents) can lead to the substitution of the bromine atom with an alkyl group. This reaction is generally effective for the formation of carbon-carbon bonds with α-halo carbonyl compounds.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. For these reactions to be successful, the hydroxyl group would likely need to be protected. For example, a Suzuki coupling with an organoboron reagent in the presence of a palladium catalyst and a base would result in the formation of a new carbon-carbon bond at the α-position.

Reformatsky Reaction: While not a direct reaction of this compound itself, this compound is structurally related to the intermediates in the Reformatsky reaction. The reaction of an α-bromo ester with an aldehyde or ketone in the presence of zinc metal generates an organozinc intermediate that adds to the carbonyl group. This highlights the potential of the α-bromo ester moiety for nucleophilic addition reactions under reductive conditions.

Stereochemical Control and Diastereoselectivity in Transformations of Ethyl 2 Bromo 3 Hydroxybutanoate

Absolute Configuration of Stereocenters (C2 and C3) in Synthesized Isomers

Ethyl 2-bromo-3-hydroxybutanoate possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers and are referred to as the anti or threo diastereomers, while the (2R,3S) and (2S,3R) pair are also enantiomers and are known as the syn or erythro diastereomers.

The synthesis of these stereoisomers often begins with the stereoselective reduction of ethyl 2-bromo-3-oxobutanoate or the bromohydrin formation from ethyl crotonate (ethyl but-2-enoate). The bromohydrin formation from ethyl crotonate using a bromine source like N-bromosuccinimide (NBS) in the presence of water proceeds via an anti-addition mechanism. This means that the reaction of (E)-ethyl crotonate will predominantly yield the threo (anti) isomers, (2R,3R) and (2S,3S), as a racemic mixture. Conversely, the (Z)-ethyl crotonate would lead to the erythro (syn) isomers.

Alternatively, the diastereoselective reduction of ethyl 2-bromo-3-oxobutanoate can provide access to specific diastereomers of this compound. The choice of reducing agent and reaction conditions plays a critical role in determining the stereochemical outcome. For instance, certain enzymatic reductions or the use of specific chiral reducing agents can favor the formation of one diastereomer over the other.

Table 1: Stereoisomers of this compound

| Isomer Name | Absolute Configuration (C2, C3) | Diastereomer Type |

| (2R,3R)-ethyl 2-bromo-3-hydroxybutanoate | R, R | anti / threo |

| (2S,3S)-ethyl 2-bromo-3-hydroxybutanoate | S, S | anti / threo |

| (2R,3S)-ethyl 2-bromo-3-hydroxybutanoate | R, S | syn / erythro |

| (2S,3R)-ethyl 2-bromo-3-hydroxybutanoate | S, R | syn / erythro |

Diastereoselective Induction in Subsequent Reactions

The pre-existing stereocenters in this compound can influence the stereochemical course of subsequent reactions, a phenomenon known as diastereoselective induction. This is particularly evident in reactions where a new stereocenter is created.

One common transformation of α-bromo-β-hydroxy esters is their conversion to epoxides upon treatment with a base. The stereochemistry of the starting bromohydrin directly dictates the stereochemistry of the resulting epoxide. For example, the treatment of the threo isomer of this compound with a base will lead to the formation of a trans-epoxide, while the erythro isomer will yield a cis-epoxide. This stereospecificity arises from an intramolecular SN2 reaction where the hydroxyl group, after deprotonation, acts as a nucleophile and displaces the bromide from the adjacent carbon in a backside attack.

Another example of diastereoselective induction is the reaction with nucleophiles that can displace the bromide. The stereochemistry at C3 can influence the accessibility of the C2 electrophilic center to the incoming nucleophile, potentially leading to different reaction rates or product ratios for the syn and anti diastereomers.

Enantioselective Transformations Derived from Chiral Precursors of this compound

The synthesis of enantiomerically pure forms of this compound is highly desirable for the preparation of optically active target molecules. This is often achieved by starting with a chiral precursor, a strategy known as chiral pool synthesis.

For instance, enantiomerically pure ethyl lactate (B86563) can be used as a starting material. Through a series of stereocontrolled reactions, it is possible to introduce the bromine atom at the C2 position while retaining the stereochemical integrity at C3, leading to the synthesis of a specific enantiomer of this compound.

Furthermore, the diastereoselective reduction of ethyl 2-bromo-3-oxobutanoate can be rendered enantioselective by employing chiral reducing agents or biocatalysts like baker's yeast. These methods can provide access to specific enantiomers of either the syn or anti diastereomer, depending on the catalyst system used. These enantiomerically enriched bromohydrins are valuable intermediates in the synthesis of various pharmaceuticals and natural products, including β-lactams, which are the core structures of many antibiotics. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for constructing the β-lactam ring, and the stereochemistry of the substituents on the ring can be controlled by using chiral starting materials.

Stereochemical Implications of Reaction Mechanisms (e.g., SN2 vs. SN1) on Product Configuration

The mechanism of a nucleophilic substitution reaction at the C2 position of this compound has profound stereochemical consequences.

The bimolecular nucleophilic substitution (SN2) reaction is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group (in this case, bromine). This leads to a complete inversion of the stereochemical configuration at the reaction center. Therefore, if a (2R,3S)-ethyl 2-bromo-3-hydroxybutanoate isomer undergoes an SN2 reaction with a nucleophile, the resulting product will have an (S) configuration at the C2 position. This stereospecificity is a hallmark of the SN2 mechanism and is highly predictable.

In contrast, a unimolecular nucleophilic substitution (SN1) reaction would proceed through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of both possible stereoisomers at the C2 position, a process known as racemization. While the SN1 pathway is generally less favored for secondary halides like this compound compared to the SN2 pathway, under certain conditions (e.g., with a poor nucleophile and a polar protic solvent), it could potentially occur. The neighboring hydroxyl group can also participate in the reaction, forming a cyclic intermediate that can influence the final stereochemical outcome.

The choice of reaction conditions, including the nature of the nucleophile, the solvent, and the temperature, can be manipulated to favor one mechanistic pathway over the other, thereby controlling the stereochemical configuration of the product.

Table 2: Stereochemical Outcome of Nucleophilic Substitution at C2

| Starting Isomer (C2 Configuration) | Reaction Mechanism | Product (C2 Configuration) | Stereochemical Outcome |

| R | SN2 | S | Inversion |

| S | SN2 | R | Inversion |

| R | SN1 | R and S | Racemization |

| S | SN1 | R and S | Racemization |

Advanced Applications of Ethyl 2 Bromo 3 Hydroxybutanoate in Complex Molecule Synthesis

Precursor in Natural Product Synthesis

The stereochemically rich framework of ethyl 2-bromo-3-hydroxybutanoate serves as an excellent starting point for the total synthesis of various natural products. Its ability to undergo a range of chemical transformations allows for the efficient introduction of molecular complexity and the establishment of key stereocenters.

Synthesis of Amino Acids and Peptidomimetics

The synthesis of unnatural amino acids is a burgeoning area of research, driven by the desire to create novel peptides and peptidomimetics with enhanced biological activity and stability. This compound and its derivatives are valuable synthons in this endeavor. For instance, related α-bromo esters can be converted into organozinc reagents in the Reformatsky reaction, which then add to imines or their equivalents to generate β-amino esters, the core structure of β-amino acids. byjus.com These β-amino acids are crucial components of many peptidomimetics, which are designed to mimic the structure and function of natural peptides.

While a direct application in the synthesis of Trichostatin A has not been prominently reported, the underlying structural motifs are accessible from butyrate (B1204436) precursors. Trichostatin A, a potent histone deacetylase inhibitor, and its derivatives are important targets in drug discovery. The synthesis of these complex molecules often relies on the strategic assembly of smaller chiral fragments, a role for which functionalized butyrate derivatives are well-suited. The effects of butyrate and Trichostatin A on cell proliferation and differentiation have been studied, indicating a shared biological pathway, though the synthetic connection via this compound remains an area for further exploration.

Construction of Polyketide and Shikimate Pathway Metabolites

Polyketides represent a large and structurally diverse class of natural products with a wide range of biological activities. Their biosynthesis involves the iterative condensation of simple carboxylic acid units. In a laboratory setting, the synthesis of polyketides often requires the use of chiral building blocks to control the stereochemistry of the final product. This compound, with its defined stereocenters, can serve as a valuable starting material for the synthesis of polyketide fragments. For example, a Reformatsky reaction utilizing ethyl 2-bromobutyrate, a closely related compound, has been employed in synthetic studies toward complex polyketide chains. prepchem.com This highlights the potential of such bromo-hydroxy esters to serve as key building blocks in the modular synthesis of these intricate natural products.

Building Block for Pharmaceutical Intermediates and Lead Compounds

The pharmaceutical industry relies heavily on the availability of chiral building blocks for the synthesis of enantiomerically pure drugs. This compound and its close analogues have proven to be valuable intermediates in the synthesis of a variety of pharmaceutical agents. The presence of multiple functional groups allows for a range of chemical manipulations, making it a versatile scaffold for the construction of complex drug molecules.

A notable example is the use of a related compound, ethyl (S)-4-chloro-3-hydroxybutanoate, in the synthesis of the cholesterol-lowering drugs known as statins. researchgate.net Another related chiral intermediate, ethyl (R)-4-cyano-3-hydroxybutanoate, is synthesized from (S)-4-chloro-3-hydroxybutanoate and serves as a key precursor for various pharmaceuticals. google.com These examples underscore the importance of chiral halohydrin esters in the pharmaceutical industry. The strategic placement of the halogen and hydroxyl groups in these molecules allows for the stereoselective introduction of other functionalities, which is crucial for the biological activity of the final drug product.

| Pharmaceutical Intermediate | Target Drug Class/Molecule | Reference |

| Ethyl (S)-4-chloro-3-hydroxybutanoate | Statins | researchgate.net |

| Ethyl (R)-4-cyano-3-hydroxybutanoate | Various Pharmaceuticals | google.com |

| Ethyl (R)-2-hydroxy-4-phenylbutyrate | Angiotensin-Converting Enzyme (ACE) Inhibitors | researchgate.net |

Utilization in Agrochemical and Fine Chemical Synthesis as a Key Intermediate

Beyond pharmaceuticals, this compound is a valuable intermediate in the synthesis of agrochemicals and other fine chemicals. The principles of stereoselective synthesis are equally important in the agrochemical industry, where the biological activity of a pesticide or herbicide is often dependent on a specific stereoisomer. The ability to introduce chirality in a controlled manner using building blocks like this compound is therefore highly advantageous.

The versatility of this compound allows for its incorporation into a wide range of molecular scaffolds. For example, the bromo and hydroxyl groups can be manipulated to form various carbon-carbon and carbon-heteroatom bonds, leading to the construction of complex molecular architectures found in modern agrochemicals. Its application in the synthesis of fine chemicals is also noteworthy, where it can be used to produce high-value compounds with specific properties for use in materials science, fragrances, and flavorings.

Role in the Synthesis of Heterocyclic Compounds with Defined Stereochemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. The synthesis of these rings with controlled stereochemistry is a significant challenge. This compound provides a powerful tool for the stereoselective synthesis of a variety of heterocyclic systems.

For instance, a related compound, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, has been used as a synthon for the preparation of new 1,4-benzoxazines and pyrrole-2-ones. researchgate.net The reaction proceeds through the displacement of the bromide followed by cyclization, with the stereochemistry of the starting material influencing the stereochemical outcome of the final heterocyclic product. The ability to access enantiomerically pure heterocycles is of paramount importance in drug discovery, as different stereoisomers can have vastly different biological activities and safety profiles.

Computational and Theoretical Studies on Ethyl 2 Bromo 3 Hydroxybutanoate

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for understanding the fundamental properties of a molecule like ethyl 2-bromo-3-hydroxybutanoate. These calculations can determine the molecule's most stable three-dimensional structure by optimizing its geometry to a minimum energy state.

A conformational analysis would be crucial for this molecule due to the presence of several rotatable bonds. By systematically rotating the bonds around the C-C and C-O single bonds, a potential energy surface can be mapped out to identify all stable conformers and the energy barriers between them. This analysis would reveal the preferred spatial arrangement of the ethyl, bromo, and hydroxyl groups, which is critical for understanding its reactivity.

Furthermore, these calculations provide valuable data on the electronic structure. Properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential can be visualized and quantified. This information is key to predicting which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Hypothetical Data from Quantum Chemical Calculations:

| Property | Hypothetical Calculated Value | Significance |

| Dipole Moment | ~2.5 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | -6.8 eV | Relates to the molecule's ability to donate electrons in a reaction. |

| LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons in a reaction. |

| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability. |

| Partial Atomic Charges | C(carbonyl): +0.6, O(carbonyl): -0.5, C(alpha): +0.1, Br: -0.1 | Indicates the electrophilic nature of the carbonyl carbon and the alpha-carbon. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this molecule are not available.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. For instance, in reactions such as nucleophilic substitution at the alpha-carbon or reactions involving the hydroxyl or ester groups, computational methods can be used to map out the entire reaction pathway.

This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined. This provides a quantitative measure of how fast the reaction is likely to proceed.

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can then be used to follow the reaction path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species. This level of detail provides a step-by-step understanding of bond breaking and bond formation during the reaction.

Prediction of Reactivity and Stereoselectivity in Chemical Transformations

Building upon the electronic structure and reaction pathway modeling, computational chemistry can predict the reactivity and stereoselectivity of this compound in various chemical transformations. The presence of two chiral centers (at the alpha and beta carbons) means that stereoselectivity is a critical aspect of its chemistry.

By calculating the energies of the different diastereomeric transition states leading to different stereoisomeric products, it is possible to predict which product will be formed preferentially. For example, in a reaction where a nucleophile attacks the carbonyl group, the direction of attack (from the Re or Si face) can be influenced by the existing stereochemistry of the molecule. Computational models can quantify these energy differences, providing a rationale for the observed or predicted stereochemical outcome.

Hypothetical Stereoselectivity Prediction:

| Reaction Type | Diastereomeric Product Ratio (Calculated) | Basis of Prediction |

| Nucleophilic addition to carbonyl | (2R,3S) : (2S,3S) = 85 : 15 | Lower transition state energy for the formation of the (2R,3S) product due to reduced steric hindrance. |

| SN2 at alpha-carbon | Inversion of configuration | Calculation of the transition state for backside attack of the nucleophile. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Solvent Effects and Reaction Environment Analysis

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, real chemical reactions occur in a solvent. Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, providing insights into the role of the solvent.

In an MD simulation, the motion of the solute molecule and a large number of solvent molecules is simulated over time, governed by a force field that describes the interactions between all atoms. This allows for the study of how the solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and dynamics.

For a reaction, MD simulations can be used to understand how the solvent influences the reaction pathway and the stability of the transition state. The polarity of the solvent, its ability to form hydrogen bonds, and its viscosity can all have a significant impact on the reaction rate and outcome. By analyzing the trajectories of the molecules in the simulation, a more complete and realistic picture of the reaction environment can be obtained.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-bromo-3-hydroxybutanoate?

this compound is typically synthesized via bromination of ethyl 3-hydroxybutanoate. Reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in anhydrous conditions are employed to introduce the bromine atom at the β-position. Reaction optimization involves controlling temperature (0–5°C) to minimize side reactions such as ester hydrolysis or over-bromination . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product.

Q. How can spectroscopic methods confirm the structure of this compound?

- ¹H NMR : The hydroxy proton (3-OH) appears as a broad singlet (~δ 2.5–3.5 ppm), while the brominated carbon’s adjacent protons (C2 and C4) show splitting patterns due to coupling.

- ¹³C NMR : The brominated carbon (C2) resonates at ~δ 40–50 ppm, and the ester carbonyl (C=O) appears at ~δ 170 ppm.

- IR : A strong O–H stretch (~3400 cm⁻¹) and ester C=O stretch (~1740 cm⁻¹) are key identifiers. Cross-referencing with databases (e.g., PubChem, CAS RN) ensures accuracy .

Q. What are the stability considerations for storing this compound?

The compound is hygroscopic and prone to hydrolysis under humid conditions. Storage in anhydrous solvents (e.g., dry dichloromethane) at –20°C in amber vials minimizes degradation. Regular NMR monitoring is advised to detect ester hydrolysis or bromine displacement .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Chiral resolution involves using enantiopure catalysts (e.g., Sharpless epoxidation catalysts) or enzymatic methods (lipases or esterases) to selectively brominate the desired stereoisomer. For example, Candida antarctica lipase B has been used to hydrolyze racemic mixtures, retaining the (R)-enantiomer with >90% enantiomeric excess (ee) . Chiral HPLC (Chiralpak IA/IB columns) validates ee.

Q. What experimental strategies resolve contradictions in stereochemical outcomes during synthesis?

Discrepancies in stereochemistry often arise from competing SN1/SN2 mechanisms. To address this:

Q. How can this compound serve as a precursor in natural product synthesis?

The compound’s bromine and hydroxy groups enable diverse transformations:

- Cyclization : Intramolecular nucleophilic substitution forms γ-lactones, key intermediates in terpene synthesis.

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids yield branched hydroxy esters for polyketide analogs .

Methodological Challenges

Q. How to optimize reaction conditions for high-yield bromination without ester degradation?

- Solvent Selection : Anhydrous diethyl ether minimizes ester hydrolysis.

- Catalyst Screening : Zinc bromide (ZnBr₂) enhances regioselectivity at C2.

- Stoichiometry : A 1.2:1 molar ratio of PBr₃ to substrate prevents over-bromination. Yield improvements (from 60% to 85%) are achievable via Design of Experiments (DoE) methodologies .

Q. How to interpret conflicting NMR data for this compound derivatives?

Contradictions in splitting patterns may arise from dynamic rotational isomerism. Use variable-temperature NMR (VT-NMR) to slow conformational changes. For example, cooling to –40°C resolves overlapping peaks for C3 and C4 protons .

Data Analysis and Reproducibility

Q. What statistical methods validate reproducibility in synthetic protocols?

Q. How to address discrepancies in reported physical properties (e.g., melting points)?

Variations arise from impurities or polymorphic forms. Recrystallize the compound from ethanol/water mixtures and characterize via Differential Scanning Calorimetry (DSC) to confirm phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.